Tetramethylammonium acetate

概要

説明

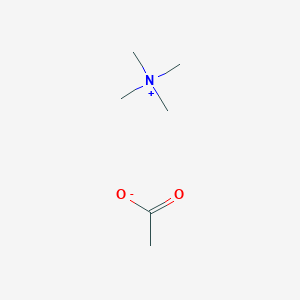

Tetramethylammonium acetate (TMAAc), with the chemical formula (CH₃)₄N⁺·CH₃COO⁻·xH₂O (CAS: 10581-12-1), is a quaternary ammonium salt widely used in organic synthesis, materials science, and analytical chemistry. It serves as a phase-transfer catalyst, facilitating reactions between immiscible phases (e.g., water and organic solvents) by forming stable ion pairs . TMAAc’s unique properties, such as high solubility in polar solvents (water, acetone) and low volatility, make it valuable in applications like ion-pair chromatography , nanoparticle synthesis , and protein structural studies .

準備方法

Synthetic Routes and Reaction Conditions: Tetramethylammonium acetate can be synthesized through the reaction of tetramethylammonium hydroxide with acetic acid. The reaction is typically carried out in an aqueous solution, and the product is isolated by evaporation of the solvent:

(CH3)4N(OH)+CH3COOH→(CH3)4N(OCOCH3)+H2O

Industrial Production Methods: In industrial settings, this compound is produced by neutralizing tetramethylammonium hydroxide with acetic acid. The process involves careful control of reaction conditions to ensure high purity and yield. The product is then crystallized and dried to obtain the final compound .

化学反応の分析

Types of Reactions: Tetramethylammonium acetate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the acetate ion acts as a nucleophile.

Decomposition Reactions: Upon heating, it decomposes to form tetramethylammonium hydroxide and acetic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

Decomposition: Heating the compound to temperatures above its melting point (184°C) leads to its decomposition.

Major Products:

Substitution Reactions: Products depend on the electrophile used. For example, reacting with methyl iodide can produce tetramethylammonium iodide.

Decomposition: The major products are tetramethylammonium hydroxide and acetic acid.

科学的研究の応用

Chromatography

TMAA is widely used in chromatography, especially in gas chromatography (GC) and high-performance liquid chromatography (HPLC). It acts as a derivatizing agent that enhances the detection of polar compounds by converting them into more volatile derivatives. For instance, TMAA has been employed to improve the analysis of fatty acids by methylation, facilitating their identification through GC/MS techniques .

| Application | Details |

|---|---|

| Type | Derivatizing agent |

| Method | GC/MS |

| Target Compounds | Fatty acids and other polar compounds |

Nuclear Medicine

In nuclear medicine, TMAA has been investigated for its role in enhancing the efficacy of radiopharmaceuticals. For example, it has been used in the synthesis of technetium-99m radiotracers, which are critical for various imaging techniques. The incorporation of TMAA improves the stability and bioavailability of these compounds, making them more effective for diagnostic purposes .

| Radiopharmaceutical | Role of TMAA |

|---|---|

| Technetium-99m | Enhances stability and bioavailability |

Biochemical Research

TMAA is also utilized in biochemical assays and studies involving enzyme activity. Its ability to modulate ionic strength and pH makes it valuable for optimizing conditions in enzyme-catalyzed reactions. Studies have shown that TMAA can influence the kinetics of certain enzymatic processes, thereby providing insights into enzyme mechanisms .

| Enzyme | Effect of TMAA |

|---|---|

| Various enzymes | Modulates activity and kinetics |

Case Study 1: Enhanced Detection of Fatty Acids

In a study focused on improving the detection limits of fatty acids using GC/MS, researchers utilized TMAA for methylation. The results indicated that TMAA significantly increased the recovery rates of fatty acids from complex biological matrices, demonstrating its effectiveness as a derivatizing agent .

Case Study 2: Technetium-99m Radiotracer Development

Research involving the development of new technetium-99m radiotracers highlighted the importance of TMAA in enhancing the chemical stability of these agents. The study concluded that TMAA-modified tracers exhibited improved imaging quality and longer retention times in biological systems compared to non-modified counterparts .

作用機序

The mechanism of action of tetramethylammonium acetate involves its role as a quaternary ammonium compound. It can interact with various molecular targets, including enzymes and receptors. For example, it can act as an agonist at muscarinic receptors in smooth muscles, cardiac muscle, and exocrine glands. In skeletal muscle, it can cause depolarization by stimulating nicotinic acetylcholine receptors .

類似化合物との比較

Comparison with Structurally Similar Compounds

Ammonium Acetate (NH₄CH₃COO)

- Reactivity in Eutectic Systems : Ammonium acetate fails to form eutectic mixtures in metal oxide synthesis, unlike TMAAc derivatives like tetramethylammonium nitrate, which enables >96% yields of YBa₂Cu₃O₇−x superconductors .

- Chromatographic Use: Ammonium acetate is less effective in ion-pair chromatography for separating organic/inorganic selenium species compared to tetrabutylammonium acetate (TBAAc) .

Tetrabutylammonium Acetate (TBAAc)

- Ion-Pairing Efficiency : TBAAc outperforms TMAAc in separating selenite/selenate due to its longer alkyl chain, which enhances hydrophobic interactions .

Tetramethylammonium Hydroxide (TMAH)

- Nanoparticle Synthesis: TMAH is preferred over TMAAc for alkaline hydrolysis in ZnO nanoparticle synthesis due to its stronger basicity .

- Thermochemolysis : TMAAc and TMAH are both used in thermochemolysis, but TMAAc reduces side reactions (e.g., esterification) in organic compound analysis .

Chromatography

Protein Structural Recovery

TMAAc outperforms magnesium acetate , lithium acetate , and tris-acetate in restoring the native structure of misfolded ConA′ proteins, as shown by circular dichroism (CD) and differential scanning calorimetry (DSC) .

Nanoparticle Surface Modification

- TMAAc is less persistent on nanoparticle surfaces than citrate after washing, as shown by NMR studies on YF₃ nanoparticles .

- In contrast, tetramethylammonium chloride (TMACl) forms stable ion pairs in HPLC mobile phases but lacks the acetate’s derivatization capability .

生物活性

Tetramethylammonium acetate (TMAA), with the chemical formula C₆H₁₅NO₂ and CAS number 10581-12-1, is a quaternary ammonium salt that has garnered attention for its biochemical properties and applications in various fields, including life sciences and analytical chemistry. This article provides a detailed overview of the biological activity of TMAA, including its mechanisms of action, applications in research, and relevant case studies.

- Molecular Weight : 133.189 g/mol

- Melting Point : 184 °C (decomposes)

- Solubility : Soluble in water at 20 °C

- Density : 1.000 g/cm³ at 20 °C

TMAA acts primarily as a biochemical reagent in various biological assays. Its role as a stabilizing agent for proteins and enzymes has been documented, enhancing the solubility and activity of biomolecules in solution. The compound's quaternary ammonium structure allows it to interact with biological membranes, potentially influencing membrane permeability and fluidity.

Applications in Research

- Biochemical Assays : TMAA is utilized in enzyme assays to study oxidative processes. For instance, it has been employed as a mediator in laccase-mediator systems (LMS) to facilitate the oxidation of phenolic compounds. The activity of LMS was quantified using TMAA as a standard, demonstrating its effectiveness in enhancing enzymatic reactions .

- Analytical Chemistry : TMAA has been used to improve the sensitivity of gas chromatography-mass spectrometry (GC-MS) techniques for the analysis of various compounds, including fatty acids and phytohormones. Its presence aids in the methylation process, which enhances detection limits .

- Environmental Studies : Research has indicated that TMAA can influence the solubility and bioavailability of pollutants in aquatic environments, thereby affecting ecological dynamics .

Case Study 1: Laccase-Mediator Systems

In a study investigating the efficiency of laccase-mediator systems for lignin modification, TMAA was found to significantly enhance the oxidizing activity of laccases on lignin substrates. The automated chromatographic assay revealed that the laccase-mediator ratio could be optimized for maximum activity, with TMAA serving as a reliable mediator .

Case Study 2: Environmental Impact Assessment

Research focusing on the use of TMAA in environmental chemistry highlighted its role in modifying the solubility of heavy metals in contaminated water bodies. The study demonstrated that TMAA could effectively reduce metal ion concentrations by altering their chemical forms, thus facilitating their removal from aqueous solutions .

Comparative Analysis

The following table summarizes key findings related to TMAA's biological activity compared to other quaternary ammonium compounds:

| Compound | Biological Activity | Application Area |

|---|---|---|

| This compound | Mediator in enzymatic reactions | Biochemical assays |

| Tetraethylammonium Bromide | Antimicrobial properties | Pharmaceutical formulations |

| Tetrabutylammonium Hydroxide | Effective in organic synthesis | Analytical chemistry |

特性

IUPAC Name |

tetramethylazanium;acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N.C2H4O2/c1-5(2,3)4;1-2(3)4/h1-4H3;1H3,(H,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRYQZMHVZZSQRT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065132 | |

| Record name | Tetramethylammonium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10581-12-1 | |

| Record name | Tetramethylammonium acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10581-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanaminium, N,N,N-trimethyl-, acetate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010581121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylammonium acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanaminium, N,N,N-trimethyl-, acetate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetramethylammonium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylammonium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.060 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。